molecular formula C25H25NO2 B584241 JWH-122 N-(5-hydroxypentyl)metabolite CAS No. 1379604-68-8

JWH-122 N-(5-hydroxypentyl)metabolite

Cat. No.: B584241
CAS No.: 1379604-68-8
M. Wt: 371.5 g/mol
InChI Key: JRALTDRFXRCGRH-UHFFFAOYSA-N
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Description

Overview of Synthetic Cannabinoids and JWH-122 as a Representative Naphthoylindole

Synthetic cannabinoids are a large and diverse class of psychoactive substances designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary active compound in cannabis. oup.com These substances, often referred to as synthetic cannabinoid receptor agonists (SCRAs), were initially developed for research purposes to explore the endocannabinoid system. oup.com They typically exhibit high affinity for the cannabinoid receptors CB1 and CB2. oup.com

Within this broad category, the naphthoylindoles represent a significant structural class. JWH-122, chemically known as (4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a prominent member of this class and is structurally related to other synthetic cannabinoids like JWH-018 and JWH-073. glpbio.comcaymanchem.com JWH-122 is recognized for its high binding affinity for both the CB1 (Kᵢ = 0.69 nM) and CB2 (Kᵢ = 1.2 nM) receptors. caymanchem.comcaymanchem.com Its potent activity has made it a compound of interest in forensic and research settings. drugsandalcohol.ie

Rationale for Dedicated Research on Major Phase I Metabolites: The Case of JWH-122 N-(5-hydroxypentyl)metabolite

The study of synthetic cannabinoid metabolites is critical because these compounds are often extensively and rapidly metabolized in the body, primarily by the liver. numberanalytics.com As a result, the parent compound may only be present in very low concentrations, or not at all, in biological samples such as urine, making its direct detection challenging. oup.comresearchgate.net The metabolic process involves two main phases: Phase I (functionalization) and Phase II (conjugation). nih.gov

Phase I metabolism typically introduces or exposes functional groups, such as hydroxyl groups, through oxidation. numberanalytics.com For JWH-122, one of the major Phase I metabolic pathways is the hydroxylation of the N-pentyl chain. This leads to the formation of various hydroxylated metabolites, including JWH-122 N-(5-hydroxypentyl) metabolite, which is characterized by the addition of a hydroxyl group at the terminal position of the pentyl chain. glpbio.comcaymanchem.comresearchgate.net Research has indicated that while the N-4-hydroxylated metabolite might be more predominant in JWH-122 metabolism, the N-5-hydroxylated metabolite is also a primary product. researchgate.net Given that metabolites are the primary targets for confirming the use of the parent drug in forensic analysis, dedicated research into these specific compounds is essential. researchgate.net

Historical and Contemporary Significance of Metabolite Characterization in Chemical Biology and Forensic Science Research

Historically, the identification of drug metabolites has been a cornerstone of pharmacology and toxicology. In recent years, with the continuous emergence of new psychoactive substances (NPS), the characterization of their metabolites has become increasingly vital for forensic science. nih.gov The rapid evolution of synthetic cannabinoids, with clandestine laboratories frequently altering chemical structures to evade legal restrictions, presents a significant challenge for detection. numberanalytics.com

The identification of major metabolites like JWH-122 N-(5-hydroxypentyl) metabolite provides stable and more abundant analytical targets for toxicological screening. researchgate.net Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are crucial tools for identifying and quantifying these metabolites in biological matrices like urine, blood, oral fluid, and hair. nih.govojp.govmdpi.com The development of certified reference standards, including deuterated internal standards like JWH-122 N-(5-hydroxypentyl) metabolite-d₅, is also essential for accurate quantification in forensic casework. caymanchem.comnetascientific.com This ongoing research allows forensic laboratories to keep pace with the ever-changing landscape of illicit drugs.

Unresolved Questions and Knowledge Gaps in the Academic Literature Pertaining to this compound

Despite the progress in identifying JWH-122 N-(5-hydroxypentyl) metabolite as a significant product of JWH-122 metabolism, several knowledge gaps remain. A primary unresolved question is the full biological activity profile of this specific metabolite. While the parent compound, JWH-122, is a potent CB1 and CB2 receptor agonist, there are currently no definitive reports on the pharmacological activity of its N-(5-hydroxypentyl) metabolite. glpbio.comcaymanchem.com

Data Tables

Table 1: Chemical Properties of JWH-122 and its N-(5-hydroxypentyl) metabolite

Property JWH-122 JWH-122 N-(5-hydroxypentyl) metabolite
IUPAC Name (4-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone nih.gov [1-(5-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone nih.gov
Molecular Formula C₂₅H₂₅NO nih.gov C₂₅H₂₅NO₂ nih.gov
Molecular Weight 355.5 g/mol nih.gov 371.5 g/mol nih.gov

| CAS Number | 619294-47-2 unodc.org | 1379604-68-8 nih.gov |

Table 2: Research Findings on JWH-122 Metabolism

Study Type Matrix/Model Key Findings Related to Hydroxylated Metabolites Reference
In vitro Human Liver Microsomes (HLM) Generated 30 metabolites, including products of monohydroxylation. researchgate.net
In vitro Human Hepatocytes Produced N-5-hydroxylated JWH-122 metabolite as a primary metabolite. researchgate.net
In vivo Oral Fluid JWH-122 N-(5-OH) was detected in trace amounts under the limit of quantification. mdpi.comnih.gov

Properties

IUPAC Name

[1-(5-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRALTDRFXRCGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017816
Record name JWH-122 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379604-68-8
Record name JWH-122 N-(5-hydroxypentyl)metabolite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379604688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-122 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(5-HYDROXYPENTYL)-1H-INDOL-3-YL)(4-METHYL-1-NAPHTHALENYL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DXC0K8NY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Preparation of Reference Standards

Strategies for Regioselective Laboratory Synthesis of JWH-122 N-(5-hydroxypentyl)metabolite.

The laboratory synthesis of JWH-122 N-(5-hydroxypentyl) metabolite requires a regioselective approach to ensure the hydroxylation occurs specifically at the terminal (omega) position of the N-pentyl chain. A highly efficient, multi-step synthesis has been developed for this purpose. cerilliant.com A key challenge in the synthesis of naphthoylindoles like JWH-122 and its metabolites has been the Friedel-Crafts acylation step, which was often problematic and resulted in low yields. cerilliant.com

Isotope-dilution mass spectrometry is a gold-standard quantitative technique that requires stable, isotopically labeled internal standards. ckisotopes.comlabx.com For the quantification of JWH-122 N-(5-hydroxypentyl) metabolite, a deuterated analogue, specifically JWH-122 N-(5-hydroxypentyl) metabolite-d5, has been synthesized. cerilliant.comcaymanchem.com This internal standard contains five deuterium (B1214612) atoms located at the 2, 4, 5, 6, and 7 positions of the indole (B1671886) ring. caymanchem.com

The tin-mediated synthesis method works effectively with isotopically labeled substrates, showing no significant isotope effects on reaction times or yields and, crucially, no scrambling or loss of the deuterium label during the process. cerilliant.com This ensures the production of a high-purity deuterated standard suitable for quantitative analysis by GC-MS or LC-MS. cerilliant.comcaymanchem.com

Table 1: Isotopic Distribution of Synthesized JWH-122 5-hydroxypentyl metabolite-D5

Deuterated Form Isotopic Purity (%)
D5 92.670%
D4 7.059%
D3 0.212%
D2 0.052%
D1 0.007%
D0 0.000%

This table is based on data from a regioselective synthesis study. cerilliant.com

Purification Methodologies for Synthetic this compound.

Following synthesis, the crude product must be purified to meet the stringent requirements for a certified reference material. Several chromatographic techniques are employed for the purification of synthetic cannabinoids and their metabolites. chromatographyonline.com

Column Chromatography : This is the most common technique, encompassing methods like flash chromatography, preparative High-Performance Liquid Chromatography (HPLC), and Solid-Phase Extraction (SPE). chromatographyonline.com These can be performed under normal-phase or reversed-phase conditions. For cannabinoids, which are highly lipophilic, preparative reversed-phase HPLC can be limited by the compounds' low solubility in aqueous mobile phases. chromatographyonline.com SPE is frequently used as a sample pre-treatment and purification method, effectively removing matrix interferences from biological samples prior to analysis. nih.gov

Supercritical Fluid Chromatography (SFC) : SFC is a valuable alternative to HPLC, particularly for preparative scale purification. chromatographyonline.compharmtech.com It offers high resolution based on minor differences in chemical properties. pharmtech.com

Liquid-Liquid Extraction : This technique is often used for extracting the compound from a reaction mixture or a biological matrix. A common method involves using a hexane:ethyl acetate (B1210297) mixture to extract the analytes from an acidified aqueous phase. nih.gov

Spectroscopic and Chromatographic Characterization for Confirmation of Synthetic Purity and Structure.

The identity and purity of the synthesized JWH-122 N-(5-hydroxypentyl) metabolite are confirmed using a combination of spectroscopic and chromatographic methods. pharmtech.comgoogle.com

Spectroscopic Characterization : Mass spectrometry (MS) is a primary tool for structural confirmation. For indole-derived synthetic cannabinoids, common fragment ions can be monitored. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to obtain mass spectra of the compound. nih.govnih.gov

Table 2: Chemical and Physical Properties of JWH-122 N-(5-hydroxypentyl) metabolite

Property Value Source
Formal Name 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone caymanchem.com
CAS Number 1379604-68-8 nih.govglpbio.com
Molecular Formula C₂₅H₂₅NO₂ caymanchem.comsigmaaldrich.com
Molecular Weight 371.5 g/mol caymanchem.comglpbio.com

Chromatographic Characterization : Chromatographic techniques are used to separate the metabolite from impurities and confirm its retention characteristics. Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is a powerful method for both identification and quantification. nih.govnih.gov

In some studies, JWH-122 N-(5-hydroxypentyl) metabolite was detected in oral fluid samples, though often in trace amounts below the limit of quantification, while the N-(4-hydroxypentyl) isomer was more readily quantifiable. nih.gov One analytical method reported that the N-4-Hydroxypentyl and N-5-Hydroxypentyl metabolites of JWH-122 were not distinguishable, as their masses and retention times matched under the specific UHPLC-HRMS conditions used. semanticscholar.org

Table 3: Chromatographic and Mass Spectrometric Data

Technique Details Source
UHPLC-HRMS Used for confirmation and quantification in oral fluid. Linear range from 0.07–0.25 ng/mL (LOQ) to 50 ng/mL. nih.gov
GC-MS Used for screening of the parent compound; metabolites are typically analyzed by LC-MS due to their hydrophilicity. nih.govnih.gov
LC-MS/MS A common high-sensitivity method for detecting synthetic cannabinoids in biological matrices. nih.govfda.gov.tw

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Formation of JWH-122 N-(5-hydroxypentyl)metabolite.

In vitro studies using human liver microsomes (HLMs) have been instrumental in elucidating the initial steps of JWH-122 metabolism. These studies have shown that the incubation of JWH-122 with HLMs results in the generation of numerous metabolites, with monohydroxylated metabolites being the primary products. researchgate.net The N-(5-hydroxypentyl) metabolite is one of the prominent monohydroxylated forms observed. researchgate.net

Identification of Key Enzyme Systems Involved in Hydroxylation (e.g., Cytochrome P450 Isoforms, Carboxylesterases).

The hydroxylation of JWH-122, including the formation of the N-(5-hydroxypentyl) metabolite, is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov While specific studies on JWH-122 are part of a broader investigation into synthetic cannabinoid metabolism, research on structurally similar compounds like JWH-018 provides valuable insights. For JWH-018, CYP2C9 and CYP1A2 have been identified as the major human isoforms responsible for its oxidation. nih.gov It is plausible that these or other related CYP isoforms are also key players in the hydroxylation of the N-pentyl chain of JWH-122. Further research is needed to pinpoint the exact isoforms with the highest catalytic activity towards the formation of the N-(5-hydroxypentyl) metabolite of JWH-122.

Kinetic Parameters of Metabolite Formation in Microsomal and Recombinant Enzyme Systems.

Detailed kinetic parameters for the formation of the JWH-122 N-(5-hydroxypentyl) metabolite are not extensively reported in the public domain. However, studies on related synthetic cannabinoids provide a framework for understanding these processes. For instance, the metabolism of JWH-019 to its main oxidative metabolite, 6-OH JWH-019, in human liver microsomes exhibited Michaelis-Menten kinetics with a KM of 31.5 µM and a Vmax of 432.0 pmol/min/mg. mdpi.com Such data is crucial for understanding the rate and capacity of the metabolic pathway. Obtaining similar kinetic data for JWH-122 N-(5-hydroxypentyl) metabolite formation would require specific experiments using human liver microsomes or recombinant CYP enzyme systems.

Species-Specific Differences in In Vitro Metabolism Across Relevant Animal Models (e.g., Hepatic Microsomes from Rodents, Canines).

Significant species differences in drug metabolism are a well-documented phenomenon, largely due to variations in the expression and activity of CYP enzymes. rug.nl While direct comparative in vitro studies on JWH-122 metabolism across different animal species are not extensively detailed, the principle of species-specific metabolism is highly relevant. For example, differences in the activity of aldehyde oxidase (AOX) have been observed between humans, monkeys, rats, and dogs in the metabolism of other compounds. frontiersin.org Research using liver slices from various species, including rats, mice, monkeys, and dogs, has confirmed that both phase I and phase II metabolic patterns and rates can differ significantly. rug.nl Therefore, it is expected that the formation of JWH-122 N-(5-hydroxypentyl) metabolite would also show species-specific variations when studied in hepatic microsomes from different animal models.

In Vivo Biotransformation Profiling in Preclinical Animal Models.

Preclinical animal models are essential for understanding the in vivo fate of synthetic cannabinoids. Studies in rats have been particularly informative for identifying metabolites in various biological matrices.

Metabolite Identification and Relative Abundance in Biological Matrices (e.g., Plasma, Urine, Tissue Homogenates).

Following administration of JWH-122 to rats, the parent compound and its metabolites can be detected in both plasma and urine. nih.gov The N-(5-hydroxypentyl) metabolite is a recognized urinary metabolite of JWH-122. researchgate.net In a study involving a JWH-122 consumer, the N-(5-hydroxypentyl) metabolite was detected in oral fluid, albeit in trace amounts below the limit of quantification, while the N-(4-hydroxypentyl) metabolite was quantifiable. nih.gov This suggests that the position of hydroxylation on the pentyl chain can influence the relative abundance of the resulting metabolites in different biological matrices. In human urine, both N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites of JWH-122 are targeted for analysis. researchgate.net

Table 1: In Vivo Detection of JWH-122 and its N-(5-hydroxypentyl) Metabolite in Animal Models

Biological Matrix Compound Detection Status Species
Plasma JWH-122 Detected Rat
Urine JWH-122 Detected Rat
Urine JWH-122 N-(5-hydroxypentyl) metabolite Targeted for analysis Human

Temporal Dynamics of Metabolite Appearance and Disappearance in Animal Models.

The temporal dynamics of JWH-122 and its metabolites have been investigated in consumers. In one case, following smoking, the parent JWH-122 reached a peak concentration in oral fluid at 20 minutes. nih.gov While the N-(5-hydroxypentyl) metabolite was only found in trace amounts, the related N-(4-hydroxypentyl) metabolite was quantifiable and showed a concentration range of 0.29–0.36 ng/mL between 10 minutes and 3 hours after smoking. nih.gov For the related compound JWH-210, the N-(5-hydroxypentyl) metabolite peaked in oral fluid at 20 minutes and again at 2 hours post-smoking. nih.gov These findings suggest that the appearance and disappearance of hydroxylated metabolites of JWH compounds occur relatively quickly, though the specific timeline for the N-(5-hydroxypentyl) metabolite of JWH-122 in preclinical animal models requires further detailed investigation.

Table 2: Compound Names Mentioned in the Article

Compound Name
JWH-122
JWH-122 N-(5-hydroxypentyl) metabolite
JWH-018
6-OH JWH-019
JWH-019
JWH-210

Comparative Metabolism of this compound with Other Positional Isomers and Related Synthetic Cannabinoids

The biotransformation of JWH-122, a synthetic cannabinoid of the naphthoylindole class, primarily involves Phase I metabolic reactions, leading to the formation of various metabolites. nih.govdshs-koeln.de One of these is the JWH-122 N-(5-hydroxypentyl) metabolite, created by monohydroxylation at the terminal position of the N-alkyl chain. caymanchem.comsigmaaldrich.com The metabolic fate of this compound can be understood through comparison with its own positional isomers and the metabolites of structurally related synthetic cannabinoids.

Research into the metabolism of JWH-122 has identified positional isomers of its hydroxylated metabolites, where the hydroxyl group is located at different positions on the pentyl chain. A study quantifying JWH-122 and its metabolites in the oral fluid of a consumer found that the N-(4-hydroxypentyl) metabolite was quantifiable, whereas the JWH-122 N-(5-hydroxypentyl) metabolite was detected only in trace amounts below the limit of quantification. nih.govnih.gov This suggests that hydroxylation at the 4-position of the pentyl chain may be a more favored metabolic pathway in oral fluid compared to the terminal 5-position for JWH-122. nih.gov

A comparison can also be drawn with JWH-210, a positional isomer of JWH-122 where the methyl group is at the 2-position of the naphthyl ring instead of the 4-position. springermedizin.de In contrast to JWH-122, a study of a JWH-210 consumer found that both the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites were quantifiable in oral fluid. nih.gov This indicates that the position of the methyl group on the naphthyl ring may influence the regioselectivity of hydroxylation on the N-alkyl chain.

The metabolic pathway of N-alkyl chain hydroxylation is a common feature among related naphthoylindole synthetic cannabinoids like JWH-018 and JWH-073. nih.govdshs-koeln.de For these compounds, oxidation of the N-alkyl chain to form mono-hydroxylated compounds is a predominant Phase I metabolic route. nih.gov For instance, the JWH-018 5-hydroxypentyl metabolite is a well-documented biotransformation product. dshs-koeln.de This overarching metabolic trend highlights that the formation of JWH-122 N-(5-hydroxypentyl) metabolite is consistent with the established biotransformation pathways for this class of compounds. nih.gov

Table 1: Comparative Detection of JWH-122 and JWH-210 Hydroxylated Metabolites in Oral Fluid Data sourced from a single-consumer pilot study. nih.gov

Parent CompoundMetaboliteDetection Status in Oral FluidPeak Concentration (ng/mL)
JWH-122 JWH-122 N-(4-hydroxypentyl) metaboliteQuantified0.29–0.36
JWH-122 N-(5-hydroxypentyl) metaboliteDetected in traces (Below LOQ)Not Quantifiable
JWH-210 JWH-210 N-(4-hydroxypentyl) metaboliteQuantified0.29
JWH-210 N-(5-hydroxypentyl) metaboliteQuantified0.66

Investigations into Phase II Conjugation Pathways (e.g., Glucuronidation) of this compound

Following Phase I metabolism, synthetic cannabinoid metabolites typically undergo Phase II conjugation reactions to facilitate their excretion from the body. nih.gov The primary Phase II pathway for hydroxylated metabolites is glucuronidation, a process that attaches a hydrophilic glucuronic acid molecule to the metabolite, increasing its water solubility. nih.govuomus.edu.iqresearchgate.net This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netupol.cz

While direct experimental studies on the glucuronidation of JWH-122 N-(5-hydroxypentyl) metabolite are not extensively detailed in the literature, the pathway can be inferred from comprehensive research on closely related analogues such as JWH-018 and JWH-073. nih.govresearchgate.net Studies have demonstrated conclusively that the hydroxylated metabolites of JWH-018 and JWH-073 are substrates for UGT enzymes and are predominantly excreted in urine as glucuronic acid conjugates. nih.govnih.gov In fact, Phase I metabolites of JWH-018 are found in urine almost exclusively in their glucuronidated form. nih.gov

The specific UGT isoforms responsible for the conjugation of hydroxylated synthetic cannabinoids have been identified. Investigations using human liver microsomes and recombinant UGTs have shown that several enzymes are involved in the glucuronidation of hydroxylated metabolites of JWH-018 and JWH-073. nih.govresearchgate.net This suggests that the JWH-122 N-(5-hydroxypentyl) metabolite, with its available hydroxyl group, is also a likely substrate for these enzymes. The reaction involves the formation of an O-glucuronide at the hydroxyl site. uomus.edu.iq

The major UGT enzymes implicated in this metabolic step include both hepatic and extrahepatic isoforms, highlighting a broad capacity for glucuronidation of these compounds throughout the body. nih.govnih.gov The high efficiency of this conjugation process indicates that metabolites like JWH-122 N-(5-hydroxypentyl) metabolite are likely to be rapidly converted to their glucuronide conjugates before elimination. nih.govresearchgate.net

Table 2: Major UGT Isoforms Involved in the Glucuronidation of Related Hydroxylated Synthetic Cannabinoid Metabolites (JWH-018 & JWH-073) nih.govnih.govresearchgate.net

Enzyme FamilyUGT IsoformLocation of Activity
UGT1 UGT1A1Hepatic & Extrahepatic
UGT1A3Hepatic & Extrahepatic (Brain)
UGT1A9Hepatic
UGT1A10Extrahepatic
UGT2 UGT2B7Hepatic & Extrahepatic (Brain)

Pharmacological Characterization of Jwh 122 N 5 Hydroxypentyl Metabolite

Comparative Pharmacodynamics with Parent Compound JWH-122 and Other Metabolites In Vitro

Relative Potency and Efficacy Assessments

Research indicates that while many drug metabolites are pharmacologically inactive, this is not always the case for synthetic cannabinoids. nih.gov In fact, several monohydroxylated metabolites of synthetic cannabinoids have been shown to retain significant, and sometimes potent, agonist activity at cannabinoid receptors. nih.govresearchgate.netnih.govosti.gov

The parent compound, JWH-122, demonstrates high affinity for both CB1 and CB2 receptors, with reported Ki values of 0.69 nM and 1.2 nM, respectively. glpbio.comcaymanchem.comcaymanchem.combiomol.com The N-(5-hydroxypentyl) metabolite is also a primary metabolite of MAM-2201, a fluorinated analog of JWH-122. researchgate.netacs.org Studies on the metabolites of MAM-2201 and JWH-122 have shown that the N-5-hydroxylated metabolite of JWH-122 demonstrates significant activation of both CB1 and CB2 receptors. acs.org The signal obtained for most hydroxylated metabolites in one study was not significantly different from that induced by the corresponding parent compounds, JWH-122 and JWH-210. acs.org

While specific binding affinity (Ki) and efficacy (EC50) values for JWH-122 N-(5-hydroxypentyl) metabolite are not consistently reported across the scientific literature, studies on similar synthetic cannabinoids provide a framework for understanding its likely activity. For instance, research on various synthetic cannabinoids and their hydroxypentyl metabolites has shown a general trend of retained, albeit sometimes reduced, affinity and efficacy at cannabinoid receptors. nih.gov

Table 1: Comparative In Vitro Activity of JWH-122 and its N-(5-hydroxypentyl) Metabolite

Compound Receptor Binding Affinity (Ki, nM) Functional Activity
JWH-122 CB1 0.69 glpbio.comcaymanchem.comcaymanchem.combiomol.com Agonist researchgate.net
CB2 1.2 glpbio.comcaymanchem.comcaymanchem.combiomol.com Agonist researchgate.net
JWH-122 N-(5-hydroxypentyl) metabolite CB1 Data not consistently available Significant activation observed acs.org

Note: This table is based on available data. Direct comparative Ki values for the metabolite are not consistently published.

Role of Hydroxylation in Modulating Receptor Interactions

The addition of a hydroxyl group to the N-pentyl chain of JWH-122 is a critical metabolic step that influences its interaction with cannabinoid receptors. The N-alkyl chain is a key determinant of affinity and potency for many synthetic cannabinoids. nih.gov

Hydroxylation generally introduces a polar group to a non-polar molecule. This alteration can affect how the molecule binds within the receptor's binding pocket. Studies on other synthetic cannabinoids have shown that hydroxylation on the pentyl chain can lead to a reduction in binding affinity at both CB1 and CB2 receptors. nih.gov However, this reduction in affinity does not always translate to a loss of efficacy. Many hydroxylated metabolites remain full agonists at these receptors. nih.govnih.gov

The position of the hydroxyl group is also a significant factor. For JWH-122, metabolism can result in hydroxylation at various positions on the pentyl chain, with the N-4-hydroxylated metabolite being predominant in JWH-122 metabolism, while the N-5-hydroxylated metabolite is the primary metabolite of its fluorinated analog, MAM-2201. researchgate.netacs.org Both the N-4- and N-5-hydroxylated metabolites have been shown to be active. acs.org This suggests that the terminal and sub-terminal positions of the pentyl chain are accessible for metabolic modification and that these modifications maintain the necessary structural components for receptor activation.

Table 2: List of Compounds

Compound Name
JWH-122
JWH-122 N-(5-hydroxypentyl) metabolite
JWH-018
JWH-073
JWH-210
MAM-2201
WIN 55,212-2
CP 55,940
Δ9-THC
RCS-4
THJ-2201
AB-CHMINACA
AM251
O-2050
5F-APINACA
ADB
5F-ADB
5F-CUMYL-PINACA
APINACA
AB-PINACA
AMB-PINACA
5F-AMB-PINACA
5F-AB-PINACA
5F-MN-18
CUMYL-4CN-BINACA
MDA-19
APP-BUTINACA
JWH-250
AB-FUBINACA
MDMB-CHMICA
5F-AKB48

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation Techniques for Complex Biological Matrices

The accurate analysis of JWH-122 N-(5-hydroxypentyl) metabolite from complex biological matrices, including animal tissue, biological fluids (e.g., urine, oral fluid), and in vitro incubation samples, is critically dependent on the efficiency of the sample preparation technique. The primary goals of sample preparation are to isolate the analyte of interest from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The most commonly employed techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) is a widely used technique for the extraction of synthetic cannabinoids and their metabolites from biological fluids. mdpi.com Optimization of LLE protocols involves the careful selection of an appropriate organic solvent and the adjustment of the aqueous sample's pH to maximize the partitioning of the target analyte into the organic phase. For instance, a mixture of chloroform (B151607) and isopropanol (B130326) (9:1, v/v) has been demonstrated to be an effective solvent for the extraction of drugs, including synthetic cannabinoid metabolites, from urine samples. mdpi.com The pH of the sample is often adjusted to create different extraction conditions, for example, performing extractions at both pH 3.0 and pH 10 to ensure the recovery of a broad range of acidic, neutral, and basic compounds. mdpi.com

A typical LLE procedure for urine samples involves diluting the sample with a buffer, followed by extraction with an organic solvent. mdpi.com After vortexing and centrifugation to separate the layers, the organic phase containing the analyte is collected, evaporated to dryness, and then reconstituted in a suitable solvent for analysis. mdpi.comnih.gov

Solid-Phase Extraction (SPE) offers a more selective and often cleaner extraction compared to LLE. mdpi.com The optimization of SPE protocols requires the selection of an appropriate sorbent material and the careful optimization of the conditioning, loading, washing, and elution steps. For synthetic cannabinoids and their metabolites, mixed-mode SPE cartridges, such as those containing both a C8 (octyl) and a strong cation exchanger (SCX) sorbent, have been utilized. researchgate.net

The optimization process for SPE can involve evaluating different solvent compositions and volumes for each step. For example, the volume of acetonitrile (B52724) used in the elution step can be optimized to ensure high recovery of the target analytes while minimizing solvent consumption. mdpi.com One study found that for the analysis of 11 synthetic cannabinoids in rat urine, an optimized SPE method resulted in spiked recoveries ranging from 69.90% to 118.39%. mdpi.com

The following table summarizes an example of an SPE procedure:

StepProcedure
Conditioning The stationary phase is conditioned with a methanol (B129727)/water solution (e.g., 20:80, v/v). unite.it
Sample Loading 1 mL of the biological sample is loaded onto the SPE cartridge. unite.it
Washing The cartridge is washed with 1 mL of a solution like methanol/water (e.g., 20:80, v/v) to remove interferences. unite.it
Elution The analyte of interest is eluted from the sorbent using 1 mL of an organic solvent, such as methanol. unite.it

Matrix effects are a significant challenge in the analysis of analytes in complex biological matrices. researchgate.net These effects, caused by co-eluting endogenous components of the sample, can lead to either suppression or enhancement of the analyte signal during mass spectrometric detection, thereby affecting the accuracy and reliability of the quantitative results. researchgate.net

The extent of matrix effects can be evaluated by comparing the response of an analyte in a standard solution to its response in a post-extraction spiked blank matrix sample. Studies have shown that matrix effects for synthetic cannabinoids in urine can range from 76.7% to 106.1%, indicating that the influence of the matrix can be significant. researchgate.net However, with optimized extraction methods, such as SPE, the matrix effect can be effectively reduced to within an acceptable range of 80-120%. mdpi.comresearchgate.net In one study concerning the analysis of synthetic cannabinoids in oral fluid, the matrix effect was reported to be lower than 15%. nih.govnih.gov

To compensate for matrix effects, the use of isotopically labeled internal standards is highly recommended. caymanchem.com For JWH-122 N-(5-hydroxypentyl) metabolite, a deuterated analog such as JWH-122 N-(5-hydroxypentyl) metabolite-d5 can be used as an internal standard to correct for variations in extraction recovery and signal suppression or enhancement. caymanchem.com

Chromatographic Separation Techniques

Chromatographic separation is a critical step in the analytical workflow, ensuring that the target analyte is separated from other compounds in the sample before detection. Both Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) are extensively used for the analysis of JWH-122 N-(5-hydroxypentyl) metabolite.

UHPLC coupled with mass spectrometry (UHPLC-MS/MS or UHPLC-HRMS) is a powerful technique for the quantification and confirmation of synthetic cannabinoid metabolites. nih.govnih.govnih.govnih.gov The use of sub-2 µm particle size columns in UHPLC allows for faster analysis times and improved resolution compared to traditional HPLC.

Method development in UHPLC involves the optimization of several parameters, including the stationary phase (column), mobile phase composition, gradient elution profile, and column temperature. For the separation of JWH-122 and its metabolites, a biphenyl (B1667301) stationary phase has been shown to provide excellent retention and selectivity. restek.com

A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid and 2 mM ammonium (B1175870) formate) and an organic component (e.g., a mixture of methanol and acetonitrile with 0.1% formic acid and 2 mM ammonium formate). nih.govnih.gov A gradient elution program is employed to effectively separate compounds with a wide range of polarities. unite.it

The following table provides an example of a UHPLC gradient elution program:

Time (min)% Mobile Phase B (Organic)
0.05
4.550
5.0100
7.0100
7.15
10.05

This is an exemplary gradient, and the actual conditions may vary depending on the specific column and analytes. unite.it

In some studies, the isomers JWH-122 N-(4-hydroxypentyl) and N-(5-hydroxypentyl) were not chromatographically distinguishable under the applied UHPLC conditions, as their masses and retention times were identical. mdpi.com

Gas chromatography coupled with mass spectrometry (GC-MS) is another widely used technique for the analysis of synthetic cannabinoids. mdpi.comnih.govnih.govnih.govnih.gov However, due to the polar nature of the hydroxyl group in JWH-122 N-(5-hydroxypentyl) metabolite, derivatization is often required to improve its volatility and chromatographic behavior. nih.govcannabissciencetech.com

Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC analysis. cannabissciencetech.com Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govcannabissciencetech.com A common silylating agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and acetonitrile. nih.gov The derivatization reaction is typically carried out by heating the dried sample extract with the derivatizing agent at a specific temperature for a set time (e.g., 70 °C for 30 minutes). nih.gov

The GC-MS analysis is performed using a capillary column, such as an HP-5MS UI column (30 m × 250 µm i.d., 0.25 µm film thickness). nih.govnih.gov The temperature program of the GC oven is optimized to achieve good separation of the derivatized analytes. mdpi.com

The following table shows an example of a GC oven temperature program:

StepTemperature (°C)Rate (°C/min)Hold Time (min)
Initial70-2
Ramp 1190300
Ramp 2290510
Ramp 334040-

This is an exemplary temperature program and may vary. mdpi.com

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is the definitive detection technique for the identification and quantification of JWH-122 N-(5-hydroxypentyl) metabolite due to its high sensitivity and specificity. Both low-resolution (e.g., triple quadrupole) and high-resolution (e.g., time-of-flight, Orbitrap) mass spectrometers are employed. mdpi.comnih.govnih.govnih.govnih.gov

In full-scan mode, the mass spectrometer records all ions within a specified mass range, which is useful for identifying unknown compounds. mdpi.comnih.govnih.gov For quantitative analysis, selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS is used to enhance sensitivity and selectivity. nih.gov

The electron ionization (EI) mass spectrum of derivatized JWH-122 N-(5-hydroxypentyl) metabolite will show characteristic fragment ions. For the underivatized metabolite, electrospray ionization (ESI) is typically used in LC-MS. The protonated molecule [M+H]⁺ of JWH-122 N-(5-hydroxypentyl) metabolite is observed at an m/z of 372.1958. mdpi.com Collision-induced dissociation (CID) of this precursor ion generates specific product ions that are used for structural confirmation and quantification.

Key fragment ions for JWH-122 N-(5-hydroxypentyl) metabolite observed in one study include m/z 169.0646 and 141.0697. mdpi.com The fragmentation pathways of synthetic cannabinoids can be complex, and detailed studies using techniques like higher-energy collisional dissociation (HCD) can help in elucidating the structures of the fragment ions. whiterose.ac.uk

The following table summarizes the key mass spectrometric data for JWH-122 N-(5-hydroxypentyl) metabolite:

CompoundMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
JWH-122 N-(5-hydroxypentyl) metaboliteC₂₅H₂₅NO₂ caymanchem.com372.1958 mdpi.com169.0646, 141.0697 mdpi.com

Tandem Mass Spectrometry (MS/MS) for Selective Multiple Reaction Monitoring (MRM) and Fragment Ion Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone in the targeted analysis of synthetic cannabinoid metabolites. nih.govnih.gov This technique offers exceptional sensitivity and selectivity through the use of Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the target analyte, in this case, the protonated JWH-122 N-(5-hydroxypentyl) metabolite, is selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. nih.gov This process creates a highly specific transition that minimizes background interference and enhances the signal-to-noise ratio. youtube.com

The selection of optimal MRM transitions is a critical step in method development. This typically involves the infusion of a standard solution of the analyte into the mass spectrometer to identify the most abundant and stable precursor and product ions. While specific MRM transitions for JWH-122 N-(5-hydroxypentyl) metabolite are not widely published, a general approach for similar synthetic cannabinoid metabolites involves monitoring the transition of the protonated molecule [M+H]⁺ to characteristic fragment ions. For JWH-122 and its hydroxylated metabolites, fragmentation would likely occur at the naphthoyl group, the indole (B1671886) ring, and the pentyl chain.

Table 1: Illustrative MRM Transitions for Synthetic Cannabinoid Metabolite Analysis This table presents examples of MRM transitions for synthetic cannabinoid metabolites similar in structure to JWH-122 N-(5-hydroxypentyl) metabolite and should be considered illustrative.

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
JWH-018 N-(5-hydroxypentyl) metabolite 358.2 155.1 127.1 25
JWH-073 N-(4-hydroxybutyl) metabolite 344.2 155.1 127.1 25

Fragment ion analysis, obtained through enhanced product ion (EPI) scans, is crucial for structural confirmation. By comparing the acquired fragmentation pattern with that of a reference standard or a spectral library, the identity of the metabolite can be confirmed with a high degree of confidence. future4200.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Elemental Composition Determination

High-resolution mass spectrometry (HRMS), often coupled with time-of-flight (TOF) or Orbitrap mass analyzers, provides a powerful alternative and complementary approach to tandem mass spectrometry. nih.govnih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically < 5 ppm), which allows for the determination of the elemental composition of the detected analyte. acs.org This is particularly valuable in the context of novel psychoactive substances and their metabolites, where reference standards may not be readily available. capes.gov.br

For JWH-122 N-(5-hydroxypentyl) metabolite, HRMS can distinguish it from other co-eluting compounds with different elemental formulas but similar retention times. The accurate mass measurement of the precursor ion and its fragment ions adds a high degree of specificity to the identification process. diva-portal.org Furthermore, HRMS can be operated in a full-scan mode, allowing for retrospective data analysis. This means that data acquired for a specific set of analytes can be later re-examined for the presence of other compounds, including newly identified metabolites, without the need for re-injection of the sample. nih.gov

Table 2: Theoretical Accurate Mass of JWH-122 N-(5-hydroxypentyl) metabolite

Compound Chemical Formula Monoisotopic Mass (Da)

Ion Mobility Spectrometry (IMS-MS) for Isomer Differentiation

A significant challenge in the analysis of synthetic cannabinoid metabolites is the presence of numerous isomers. These isomers have the same mass and often similar fragmentation patterns, making them difficult to distinguish using conventional mass spectrometry alone. Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled chamber under the influence of an electric field. acs.orgwaters.com

Different isomeric forms of a metabolite, such as those with hydroxylation at different positions on the pentyl chain, will have different three-dimensional structures and, consequently, different collision cross-sections (CCS). acs.org This results in different drift times through the ion mobility cell, allowing for their separation prior to mass analysis. This capability is crucial for accurately identifying the specific isomer of the JWH-122 N-(5-hydroxypentyl) metabolite present in a sample, which can have important implications for understanding its metabolic pathway and biological activity. Recent advancements, such as cyclic ion mobility spectrometry (cIMS), have shown even greater resolving power for isomeric cannabinoids. acs.org

Method Validation and Quality Control Parameters

The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. For the quantification of JWH-122 N-(5-hydroxypentyl) metabolite, a comprehensive validation process following established guidelines is necessary.

Evaluation of Linearity, Sensitivity (Limit of Detection/Quantification), Accuracy, and Precision

Method validation for quantitative assays typically includes the assessment of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is evaluated by analyzing a series of calibration standards over a defined concentration range. A linear regression analysis is performed, and the coefficient of determination (R²) should ideally be ≥ 0.99. mdpi.com

Sensitivity: The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ) with acceptable accuracy and precision. The LOQ is often the lowest point on the calibration curve. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. It is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at both intra-day (within the same day) and inter-day (on different days) levels. nih.gov

Table 3: Typical Method Validation Parameters for Synthetic Cannabinoid Metabolite Quantification in Urine This table presents a summary of typical validation results for the LC-MS/MS analysis of synthetic cannabinoid metabolites and should be considered illustrative.

Parameter Typical Acceptance Criteria
Linearity (R²) ≥ 0.99
LOQ 0.1 - 1.0 ng/mL
Accuracy (% Bias) 85 - 115%
Intra-day Precision (% RSD) < 15%

Stability of the Metabolite in Prepared Samples and Reference Solutions

The stability of JWH-122 N-(5-hydroxypentyl) metabolite in biological matrices and prepared solutions must be evaluated to ensure that the measured concentration reflects the concentration at the time of sampling. Stability experiments are typically conducted under various storage conditions:

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and preparation time.

Long-Term Stability: Determines the stability of the analyte in the matrix when stored frozen for an extended period.

Autosampler Stability: Assesses the stability of the processed samples in the autosampler of the analytical instrument. future4200.com

Reference solutions of the metabolite should also be assessed for their stability under storage conditions to ensure the accuracy of calibrators and quality controls.

Application of Developed Methods in Preclinical and Research Settings

The development and validation of robust analytical methods for JWH-122 N-(5-hydroxypentyl) metabolite are crucial for its application in preclinical and research settings. These methods are instrumental in:

Metabolism Studies: In vitro studies using human liver microsomes or hepatocytes, as well as in vivo studies in animal models, rely on these analytical techniques to identify and quantify the metabolites formed from the parent compound, JWH-122. nih.govfrontiersin.orgresearchgate.net This provides a comprehensive understanding of the metabolic pathways.

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of JWH-122 requires sensitive and accurate quantification of the parent drug and its metabolites in various biological fluids and tissues over time. nih.govresearchgate.net

Toxicological Investigations: In forensic and clinical toxicology, these methods are essential for detecting and confirming the intake of JWH-122 by identifying its specific metabolites in urine or blood samples. diva-portal.org The presence of the N-(5-hydroxypentyl) metabolite is a key indicator of exposure.

Biomarker Discovery: Research aimed at identifying specific and reliable biomarkers of JWH-122 use relies on the accurate detection of its metabolites. The N-(5-hydroxypentyl) metabolite is a primary candidate for such a biomarker. frontiersin.org

The application of these advanced analytical methodologies provides the necessary tools for the scientific community to study the pharmacology and toxicology of JWH-122 and to develop effective strategies for its detection.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Impact of N-(5-hydroxypentyl) Moiety on Cannabinoid Receptor Binding and Functional Activity

The introduction of a hydroxyl group at the terminal position of the N-pentyl chain of JWH-122 significantly influences its pharmacological profile. While the parent compound, JWH-122, exhibits high affinity for both the CB1 (Kᵢ = 0.69 nM) and CB2 (Kᵢ = 1.2 nM) receptors, the biological activity of its N-(5-hydroxypentyl) metabolite has not been extensively reported in scientific literature caymanchem.comglpbio.comcaymanchem.comcaymanchem.com.

Comparison of SAR with other Hydroxylated and Carboxylated JWH-122 Metabolites

The metabolism of JWH-122 can lead to the formation of various hydroxylated and carboxylated metabolites. Besides the N-(5-hydroxypentyl) metabolite, the N-(4-hydroxypentyl) metabolite is another expected Phase I metabolite glpbio.com. While specific comparative pharmacological data for JWH-122 metabolites is scarce, general trends observed for other synthetic cannabinoids can be extrapolated.

Hydroxylation at different positions on the pentyl chain can lead to variations in cannabinoid receptor affinity and activity. For instance, with other synthetic cannabinoids, a shift in the hydroxyl group's position along the alkyl chain can modulate receptor subtype selectivity (CB1 vs. CB2).

Further metabolism of hydroxylated metabolites can lead to the formation of carboxylated metabolites. In general, carboxylation of the N-alkyl chain of synthetic cannabinoids drastically reduces or abolishes affinity for cannabinoid receptors. This metabolic step is typically considered a detoxification pathway, leading to more polar and readily excretable compounds with diminished psychoactive potential.

A study quantifying JWH-122 and its metabolites in oral fluid detected both JWH-122 N-(4-OH) and JWH-122 N-(5-OH), although the latter was only found in trace amounts under the limit of quantification nih.govmdpi.com. This suggests that both metabolites are formed in vivo, but their relative concentrations may differ.

Computational Chemistry and Molecular Modeling Approaches

Docking Studies to Cannabinoid Receptors

Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolites

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While QSAR models have been developed for various classes of synthetic cannabinoids to predict their CB1 receptor binding affinity, specific QSAR models focusing on the metabolites of JWH-122 are not yet established researchgate.net.

Developing a reliable QSAR model for synthetic cannabinoid metabolites would require a substantial dataset of these compounds with experimentally determined binding affinities and functional activities. Such a model could then be used to predict the activity of newly identified or hypothetical metabolites, aiding in the assessment of their potential pharmacological effects.

Influence of Structural Modifications on Metabolic Stability and Biotransformation Pathways

The metabolic fate of JWH-122 is influenced by its chemical structure. The primary routes of Phase I metabolism for JWH-122 and other naphthoylindole synthetic cannabinoids include hydroxylation of the N-alkyl chain and the naphthyl and indole (B1671886) moieties, as well as carboxylation of the N-alkyl chain researchgate.net.

Structural modifications to the JWH-122 molecule would be expected to alter its metabolic stability and the preferred biotransformation pathways. For example, blocking a potential site of metabolism through the introduction of a functional group that is resistant to enzymatic attack (e.g., a fluorine atom) could increase the metabolic stability of the compound and shift the metabolism towards other sites on the molecule. The length and branching of the N-alkyl chain can also influence the rate and site of hydroxylation.

The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of JWH-122 will also be influenced by its structure. Different CYP isoforms have varying substrate specificities, and structural changes to the JWH-122 molecule could alter its affinity for these enzymes, thereby changing the metabolic profile. For instance, studies on other JWH compounds have identified specific CYP enzymes involved in their metabolism mdpi.com. Understanding these structure-metabolism relationships is crucial for predicting the metabolic fate of new synthetic cannabinoid analogues.

Forensic and Preclinical Analytical Significance

Utility as a Biomarker for JWH-122 Exposure in Research and Investigative Contexts

The JWH-122 N-(5-hydroxypentyl) metabolite, also known as the terminal omega hydroxy metabolite, is a recognized urinary biomarker for the consumption of JWH-122. researchgate.netsigmaaldrich.com Its utility as a biomarker stems from the fact that parent synthetic cannabinoids are often extensively metabolized and may be undetectable in urine samples. frontiersin.org Therefore, identifying their metabolic products is a reliable method to confirm exposure.

In forensic analysis, clinical toxicology, and urine drug testing, certified reference materials of JWH-122 N-(5-hydroxypentyl) metabolite are utilized as standards in gas chromatography/mass spectrometry (GC/MS) or liquid chromatography/mass spectrometry (LC/MS) methods to ensure accurate identification and quantification. researchgate.netsigmaaldrich.com

However, the prevalence and concentration of this specific metabolite can vary depending on the biological matrix being analyzed. A study on the oral fluid of a JWH-122 consumer found that the N-(5-hydroxypentyl) metabolite was only detectable in trace amounts, below the limit of quantification. ljmu.ac.uknih.gov In contrast, the N-(4-hydroxypentyl) metabolite was quantifiable in the same samples. ljmu.ac.uknih.gov This suggests that for oral fluid analysis, the N-(5-hydroxypentyl) metabolite may be a less reliable biomarker compared to its N-4-hydroxy isomer.

Conversely, in the context of urine analysis, the JWH-122 N-(5-hydroxypentyl) metabolite has been identified as a significant product. ljmu.ac.uk Its presence in authentic urine samples has been confirmed in forensic casework. ljmu.ac.uk The differing detection rates in oral fluid versus urine highlight the importance of selecting the appropriate biological matrix and target metabolite for toxicological analysis.

Table 1: Detection of JWH-122 and its Metabolites in Oral Fluid

Analyte Concentration Range (ng/mL) Detection Notes
JWH-122 (Parent Compound) 1.60 - 4.00 Detected and quantifiable
JWH-122 N-(4-hydroxypentyl) metabolite 0.29 - 0.36 Detected and quantifiable
JWH-122 N-(5-hydroxypentyl) metabolite Traces Detected but below the limit of quantification

Data sourced from a study on oral fluid of a consumer after smoking 1 mg of JWH-122. ljmu.ac.uknih.gov

Differentiation from Other Metabolites of JWH-122 and Related Synthetic Cannabinoids for Analytical Discrimination

Accurate analytical discrimination of the JWH-122 N-(5-hydroxypentyl) metabolite from its isomers and metabolites of other related synthetic cannabinoids is crucial for unambiguous forensic identification. The primary metabolites of JWH-122 that require differentiation are the various monohydroxylated isomers, particularly the N-(4-hydroxypentyl) metabolite. ljmu.ac.uk

Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are essential for this purpose. ljmu.ac.uknih.gov These methods can separate and identify isomers based on subtle differences in their chromatographic retention times and mass spectral fragmentation patterns. For instance, a study utilizing ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) successfully distinguished between the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites of JWH-122 in oral fluid samples. ljmu.ac.uknih.gov

Furthermore, the metabolic profile can aid in distinguishing exposure to JWH-122 from other synthetic cannabinoids. For example, MAM-2201, a fluorinated analog of JWH-122, can undergo oxidative defluorination to produce JWH-122 metabolites. ljmu.ac.uk Interestingly, a study noted that while the JWH-122 N-(5-hydroxypentyl) metabolite was detected in urine samples from suspected MAM-2201 users, the JWH-122 N-(4-hydroxypentyl) metabolite was not. ljmu.ac.uk This suggests that the presence of the N-(4-hydroxypentyl) metabolite could be a key marker to differentiate between the use of JWH-122 and its fluorinated analogs like MAM-2201. ljmu.ac.uk

The development of specific analytical methods, including the use of isotopically labeled internal standards such as JWH-122 N-(5-hydroxypentyl) metabolite-d5, further enhances the accuracy and reliability of quantification and differentiation in complex biological matrices. nih.gov

Contribution to the Broader Understanding of Synthetic Cannabinoid Metabolic Signatures

The study of the JWH-122 N-(5-hydroxypentyl) metabolite contributes significantly to the broader understanding of synthetic cannabinoid metabolic signatures. The biotransformation of synthetic cannabinoids is complex and involves multiple enzymatic pathways, primarily mediated by cytochrome P450 (CYP450) enzymes. nih.gov Hydroxylation of the N-alkyl chain is a common and significant metabolic pathway for many synthetic cannabinoids. nih.gov

The position of hydroxylation on the pentyl chain (e.g., at the 4- or 5-position) provides insights into the substrate specificity of the metabolizing enzymes. The observation that both N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites of JWH-122 are formed, albeit in different abundances in various biological fluids, helps to build a more complete picture of its metabolic fate. ljmu.ac.uknih.gov

This knowledge is critical for predicting the metabolites of newly emerging synthetic cannabinoids. By understanding the metabolic pathways of well-characterized compounds like JWH-122, forensic toxicologists can anticipate the likely biomarkers of novel analogs. This proactive approach is essential for keeping analytical methods current in the ever-evolving landscape of new psychoactive substances.

Future Research Directions and Unexplored Avenues

Elucidation of Additional Minor or Conjugated Metabolic Pathways

The biotransformation of JWH-122 is known to be complex. Initial in vitro investigations using human liver microsomes have identified at least 11 classes of metabolites, resulting from a variety of phase I reactions. These reactions include mono-, di-, and tri-hydroxylation, dehydrogenation, dihydrodiol formation, N-dealkylation, and carboxylation. researchgate.netresearchgate.net While the N-(5-hydroxypentyl) metabolite is a major product of monohydroxylation, the full spectrum of minor metabolites has not been exhaustively cataloged.

Furthermore, the phase II metabolic pathways, which involve the conjugation of metabolites to increase their water solubility and facilitate excretion, are not fully understood. Studies have confirmed that JWH-122 metabolites are excreted in vivo as glucuronide or sulfate conjugates. researchgate.netresearchgate.net Specifically, ω-O-glucuronides and methylnaphthyl O-glucuronides have been identified. nih.gov However, the potential for other conjugation reactions, such as the formation of glutathione conjugates which has been observed for halogenated JWH-122 analogues, warrants deeper investigation. nih.gov Future research should aim to identify these less abundant and conjugated metabolites to create a complete metabolic map. This would provide more comprehensive biomarkers for detecting JWH-122 intake.

Table 1: Known and Potential Metabolic Pathways for JWH-122

Metabolic Phase Reaction Type Examples of Resulting Metabolites Status
Phase IMonohydroxylationJWH-122 N-(5-hydroxypentyl) metabolite, JWH-122 N-(4-hydroxypentyl) metaboliteIdentified as major metabolites researchgate.net
Phase IDihydroxylation, TrihydroxylationHydroxylation on naphthalene and/or indole (B1671886) moietiesIdentified in vitro researchgate.netresearchgate.net
Phase ICarboxylationCarboxylated metabolitesDetected in trace amounts researchgate.net
Phase IIGlucuronidationω-O-glucuronides, methylnaphthyl O-glucuronidesConfirmed in vivo researchgate.netresearchgate.netnih.gov
Phase IISulfationSulfate conjugatesObserved in vivo researchgate.net
Phase IIGlutathione Conjugationω-glutathione conjugatesPotential pathway based on analogue studies nih.gov

Development of Novel Biosensors or Immunoassays for High-Throughput Metabolite Detection

The rapid evolution and proliferation of synthetic cannabinoids necessitate the development of advanced, high-throughput detection methods. Current analytical techniques can be time-consuming and require sophisticated laboratory equipment. Biosensors and immunoassays represent a promising alternative, offering rapid, portable, and cost-effective screening tools. nih.gov

Future research should focus on creating novel biosensors specifically targeting JWH-122 N-(5-hydroxypentyl) metabolite. These could include:

Electrochemical Biosensors: These devices convert the binding of the metabolite to a biological sensing element (like an antibody or enzyme) into a measurable electrical signal, offering portability and speed. nih.gov

Genetically Encoded Biosensors: These can be engineered to respond to the presence of a specific small molecule, making them suitable for high-throughput screening applications. nih.gov

Advanced Immunoassays: Techniques like magnetic-based immunoassays (MBI) or label-free immunosensors could enhance sensitivity and specificity for detecting metabolites in complex biological matrices like saliva or urine. mdpi.commdpi.com

Smartphone-Integrated Platforms: The development of portable biosensors, such as those based on surface plasmon resonance, that can be integrated with smartphones would allow for on-site, real-time detection. wur.nl

Comprehensive Pharmacological Profiling Across a Wider Spectrum of Receptors and Enzyme Targets

A significant gap in the current knowledge is the biological activity of JWH-122 N-(5-hydroxypentyl) metabolite. caymanchem.comglpbio.comcaymanchem.com While its parent compound, JWH-122, is a high-affinity agonist for the cannabinoid receptors CB1 and CB2, the pharmacological profile of its metabolites is largely unknown. caymanchem.comglpbio.com

Table 2: Receptor Binding Affinity (Ki) of Select Synthetic Cannabinoid Parent Compounds and their Hydroxylated Metabolites

Compound hCB1 Ki (nM) hCB2 Ki (nM)
5F-APINACA0.380.88
5F-APINACA 5-hydroxypentyl2.010.83
APINACA1.092.88
APINACA 5-hydroxypentyl4.352.11
AB-PINACA2.051.34
AB-PINACA 5-hydroxypentyl14.810.4
Data adapted from studies on other synthetic cannabinoids to illustrate the potential for metabolites to retain receptor affinity nih.gov.

Integration of In Vitro and In Silico Models for Predicting Metabolite Activity and Formation

The combination of computational (in silico) and laboratory-based (in vitro) models offers a powerful strategy for studying drug metabolism. researchgate.net In silico tools can predict potential sites of metabolism and the resulting chemical structures, guiding subsequent in vitro experiments. news-medical.netnih.gov

For JWH-122 and its metabolites, future research should leverage the integration of these models.

In Silico Prediction: Software like MetaSite™, GLORYx, BioTransformer, and SyGMa can predict the phase I and phase II metabolites of JWH-122. researchgate.netnih.govnih.gov An integrated approach using multiple prediction tools may yield the most comprehensive results. nih.gov

In Vitro Confirmation: The predictions generated in silico must be confirmed using in vitro systems, such as human liver microsomes or hepatocytes. researchgate.netresearchgate.net This helps to verify which predicted metabolites are actually formed and in what relative abundance, as not all predicted pathways may be biologically relevant. researchgate.net

Predictive Pharmacology: Beyond formation, integrated models can also help predict the potential biological activity of the metabolites. By combining structural information with pharmacological databases, researchers can prioritize which metabolites should undergo comprehensive pharmacological profiling.

This integrated approach can accelerate the identification of key biomarkers and help anticipate the toxicological profiles of new synthetic cannabinoids by predicting the formation of potentially active metabolites. nih.gov

Investigation of Stereoisomeric Effects on Metabolic and Pharmacological Properties

Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. These subtle structural differences can lead to significant variations in pharmacological activity. Research on the parent compound JWH-122 has demonstrated this, with six of its isomers showing a different rank order of potency at the CB1 receptor. nih.gov

This raises the important question of whether stereoisomerism affects the metabolism and activity of JWH-122 N-(5-hydroxypentyl) metabolite. Future research should explore:

Stereoselective Metabolism: Do different stereoisomers of JWH-122 produce the N-(5-hydroxypentyl) metabolite at different rates or lead to different ratios of other minor metabolites?

Pharmacological Activity of Metabolite Isomers: Do the potential stereoisomers of JWH-122 N-(5-hydroxypentyl) metabolite exhibit different affinities or efficacies at CB1, CB2, or other receptors?

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for detecting and quantifying JWH-122 N-(5-hydroxypentyl) metabolite in biological samples?

  • Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for confirmatory analysis. For urine, enzymatic hydrolysis (e.g., beta-glucuronidase) is critical to cleave glucuronide conjugates, followed by solid-phase extraction or liquid-liquid extraction. Calibration curves should include fortified samples at limits of detection (LOD) to validate sensitivity, and deuterated internal standards (e.g., JWH-122-d9) improve quantification accuracy .

Q. How does the metabolic stability of JWH-122 N-(5-hydroxypentyl) compare to other synthetic cannabinoid metabolites?

  • Methodological Answer : Metabolic stability studies using human liver microsomes (HLM) reveal that fluorinated parent compounds (e.g., AM2201) produce distinct hydroxylated and carboxylic acid metabolites. For JWH-122, the N-(5-hydroxypentyl) metabolite is a primary oxidative product, but stability varies with cytochrome P450 isoforms. Comparative studies should monitor time-dependent degradation and co-factor dependencies (e.g., NADPH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolite detection, such as the absence of JWH-122 N-(5-hydroxypentyl) in samples containing other metabolites from the same parent compound?

  • Methodological Answer : Discrepancies may arise from minor metabolic pathways, instability of certain metabolites, or sub-threshold concentrations. Use tiered analytical approaches: (1) Screen with high-sensitivity LC-MS/MS, (2) Validate with orthogonal methods (e.g., high-resolution MS), and (3) Investigate isomer-specific fragmentation patterns (e.g., collision energy adjustments to distinguish 4- vs. 5-hydroxypentyl isomers) .

Q. What experimental designs are effective for distinguishing positional isomers like JWH-122 N-(4-hydroxypentyl) and N-(5-hydroxypentyl)?

  • Methodological Answer : Employ MS/MS fragmentation with optimized collision energies. For example, JWH-122 N-(5-hydroxypentyl) produces distinct fragment ions (e.g., m/z 340 for fluorinated analogs) compared to its 4-hydroxypentyl isomer. Chromatographic separation using sub-2µm particle columns can also resolve co-eluting isomers .

Q. How does fluorination of the parent compound influence the metabolic pathway of JWH-122 N-(5-hydroxypentyl)?

  • Methodological Answer : Fluorination at the pentyl chain (e.g., in AM2201) alters CYP450 enzyme specificity, favoring 4-hydroxypentyl over 5-hydroxypentyl metabolites. For non-fluorinated JWH-122, ω- and ω-1 hydroxylation dominate. Comparative studies should pair fluorinated/non-fluorinated analogs in HLM incubations and track metabolite ratios via stable isotope labeling .

Q. What are the limitations of using single-metabolite confirmation for JWH-122 exposure in chronic users?

  • Methodological Answer : Single-metabolite confirmation risks false negatives due to polymorphic metabolism or sample degradation. Supplement with secondary metabolites (e.g., JWH-122 pentanoic acid) and parent compound screening (if stable). Population studies should correlate metabolite prevalence with usage patterns (e.g., dose frequency) .

Methodological Notes

  • Data Validation : Include negative controls (drug-free matrix) and proficiency testing materials in each batch to exclude cross-reactivity .
  • Isotopic Standards : Use deuterated analogs (e.g., JWH-122-d9) to correct for matrix effects and ion suppression in quantitative workflows .
  • Fragmentation Libraries : Build MS/MS spectral libraries for hydroxylated and carboxylated metabolites to improve identification confidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.